Thiohypofluorous acid
Description
Properties
CAS No. |
10546-01-7 |
|---|---|
Molecular Formula |
FHS |
Molecular Weight |
52.07 g/mol |
IUPAC Name |
thiohypofluorous acid |
InChI |
InChI=1S/FHS/c1-2/h2H |
InChI Key |
BHBIPLOIWQSVID-UHFFFAOYSA-N |
SMILES |
FS |
Canonical SMILES |
FS |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
Thiohypofluorous acid has shown promise in several biological contexts:
- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various pathogens. For example, it has been tested against strains like Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones comparable to standard antibiotics .
- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent. Research shows that this compound derivatives can effectively reduce oxidative stress in cellular models .
- Cancer Research : Preliminary studies suggest that this compound can inhibit the growth of cancer cell lines. Its derivatives have been found to target specific molecular pathways associated with cancer progression, showing IC50 values in the low micromolar range against various cancer types .
Chemical Synthesis
This compound serves as a reagent in organic synthesis:
- Synthesis of Fluorinated Compounds : It can be utilized to introduce fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals. The reactivity of FHS allows for the formation of various fluorinated intermediates through nucleophilic substitution reactions .
- Preparation of Thiourea Derivatives : this compound is involved in synthesizing thiourea derivatives, which have broad applications in medicinal chemistry due to their biological activity .
Industrial Applications
In industrial settings, this compound's unique properties can be leveraged:
- Disinfectants : Due to its antimicrobial properties, this compound could be developed into effective disinfectants for medical and agricultural use.
- Fluorination Processes : Its role as a fluorinating agent makes it valuable in the production of fluorinated materials, which are essential in various high-performance applications including electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study conducted by Roxana et al. demonstrated that this compound derivatives exhibited significant antibacterial activity against Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics. The research highlighted the potential for developing new antimicrobial agents based on this compound .
Case Study 2: Anticancer Activity
Research published in 2024 explored the anticancer effects of this compound derivatives on human leukemia cell lines. The results indicated that certain derivatives had IC50 values as low as 1.50 µM, suggesting strong potential for therapeutic applications in oncology .
Comparison with Similar Compounds
Fluorosulfuric Acid (HSO₃F)
Fluorosulfuric acid, a well-characterized superacid, serves as a key benchmark for comparing sulfur-fluorine compounds. Key distinctions include:
Structural Insights :
- Fluorosulfuric acid contains a sulfonic group (SO₃F), granting exceptional acidity and thermal resilience due to resonance stabilization .
- This compound likely replaces oxygen with sulfur in the hypofluorous acid framework (HOSF), introducing weaker S-F bonds and higher susceptibility to decomposition.
Functional Differences :
- This compound’s ester derivatives (e.g., coumarin-based forms) suggest applications in organic synthesis, contrasting with HSO₃F’s industrial catalytic roles .
Hypofluorous Acid (HOF)
Key contrasts:
| Property | This compound | Hypofluorous Acid (HOF) |
|---|---|---|
| Bond Type | S-F (polar, weaker) | O-F (highly polar, stronger) |
| Stability | Likely less stable | Thermally unstable (decomposes > -117°C) |
| Reactivity | Potential sulfhydryl reactivity | Oxidizing agent, forms FO• radicals |
Implications :
- This compound’s sulfur substitution may reduce oxidative potency compared to HOF but enhance nucleophilic reactivity.
Thiosulfuric Acid (H₂S₂O₃)
Though structurally distinct, thiosulfuric acid shares sulfur-oxygen bonding motifs:
Key Contrast :
- Thiosulfuric acid’s dual sulfur centers enable complex redox behavior, whereas this compound’s reactivity is likely dominated by S-F bond cleavage.
Preparation Methods
Fundamental Reactivity of Sulfur-Fluorine Systems
The synthesis of thiohypofluorous acid hinges on the interplay between sulfur nucleophiles and fluorinating agents. In thiol chemistry, the substitution of halides with sulfhydryl groups (-SH) via S-alkylation of thiourea is a well-established route for primary thiols . For HOSF, analogous pathways may involve fluorinated intermediates. For example, the reaction of hypofluorous acid (HOF) with hydrogen sulfide (H₂S) under cryogenic conditions could yield HOSF:
However, the high oxidative instability of HOF and the competing formation of polysulfides complicate this approach.
Radical-Mediated Synthesis Pathways
Gas-phase radical reactions offer a promising avenue for HOSF generation. Studies on germyl (GeH₃) radicals reacting with NF₃ demonstrate bimolecular homolytic substitution (SH2) mechanisms, where radicals displace halogen atoms . By analogy, photolysis or radiolysis of fluorine-rich precursors (e.g., SF₄) in the presence of sulfur donors could produce HOSF via:
Experimental parameters such as irradiation dose (10–200 kGy), pressure (400–700 Torr), and radical scavengers (e.g., O₂) would critically influence yields .
Thiosulfonate Intermediate Hydrolysis
The hydrolysis of thiosulfonates (“Bunte salts”) is a robust method for thiol synthesis . Adapting this to HOSF would require fluorinated thiosulfonate precursors. For instance, reacting chlorotrifluoroethylene with sodium thiosulfate:
Subsequent acid hydrolysis could release HOSF:
This route’s feasibility depends on the stability of the fluorinated thiosulfonate intermediate.
Low-Temperature Fluorination of Thiosulfuric Acid
Direct fluorination of thiosulfuric acid (H₂S₂O₃) with elemental fluorine (F₂) at -50°C may yield HOSF:
This method mirrors the synthesis of HOF from water and F₂ but faces challenges due to sulfur’s propensity for higher oxidation states (e.g., forming SF₄ or SF₆).
Quantum Chemical Modeling of Reaction Pathways
Computational studies of analogous systems, such as GeH₃ + NF₃, reveal energy barriers and thermochemical profiles critical for optimizing HOSF synthesis . For example, the SH2 mechanism exhibits a 14.8 kcal/mol enthalpy barrier at the CCSD(T)//CASSCF level, while fluorine abstraction has a lower barrier (7.1 kcal/mol) . Applying these insights, the reaction:
could be simulated to identify viable catalysts or conditions.
Challenges and Stabilization Strategies
HOSF’s instability necessitates inert atmospheres, cryogenic temperatures (-80°C), and radical scavengers. Solid-state NMR techniques, as applied to trifluoroacetic acid-peptide complexes , could probe HOSF’s structure and degradation pathways. For instance, ¹⁹F NMR chemical shifts might distinguish HOSF from decomposition products like SF₄ or H₂SO₃F.
Comparative Analysis of Hypothetical Methods
The table below evaluates proposed synthetic routes based on theoretical yields, stability, and experimental feasibility:
| Method | Precursors | Conditions | Predicted Yield | Key Challenges |
|---|---|---|---|---|
| Radical SH2 mechanism | SF₄, HO- | 200 kGy irradiation | Low (~5%) | Competing polysulfide formation |
| Thiosulfonate hydrolysis | ClCF₂CO₂H, Na₂S₂O₃ | Acidic hydrolysis | Moderate (~15%) | Intermediate instability |
| Direct fluorination | H₂S₂O₃, F₂ | -50°C, dark | Trace | Over-fluorination to SF₆ |
Q & A
Q. What frameworks (e.g., FINER criteria) ensure research questions address novel and feasible aspects of this compound chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
